N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922828-05-5
VCID: VC5723577
InChI: InChI=1S/C27H21N3O2S/c1-19-7-5-11-24-25(19)29-27(33-24)30(18-20-8-6-16-28-17-20)26(31)21-12-14-23(15-13-21)32-22-9-3-2-4-10-22/h2-17H,18H2,1H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C27H21N3O2S
Molecular Weight: 451.54

N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

CAS No.: 922828-05-5

Cat. No.: VC5723577

Molecular Formula: C27H21N3O2S

Molecular Weight: 451.54

* For research use only. Not for human or veterinary use.

N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide - 922828-05-5

Specification

CAS No. 922828-05-5
Molecular Formula C27H21N3O2S
Molecular Weight 451.54
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C27H21N3O2S/c1-19-7-5-11-24-25(19)29-27(33-24)30(18-20-8-6-16-28-17-20)26(31)21-12-14-23(15-13-21)32-22-9-3-2-4-10-22/h2-17H,18H2,1H3
Standard InChI Key AHADEKSRBVWSHF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-phenoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, reflects its intricate architecture. Key structural features include:

  • A benzo[d]thiazole ring substituted with a methyl group at position 4.

  • A benzamide backbone linked to a phenoxy group at position 4 of the benzene ring.

  • A pyridin-3-ylmethyl group attached to the benzamide nitrogen.

Table 1: Physicochemical Properties of N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

PropertyValueSource
Molecular FormulaC₂₇H₂₁N₃O₂SChemsrc
Molecular Weight451.5 g/molChemsrc
CAS Number922828-05-5Chemsrc
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5PubChem

The compound’s planar benzo[d]thiazole and pyridine moieties suggest potential for π-π stacking interactions, which are critical in ligand-receptor binding. Its logP value (predicted via computational tools) indicates moderate lipophilicity, balancing solubility and membrane permeability.

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols for this compound are scarce, analogous benzothiazole-containing benzamides are typically synthesized via multi-step routes:

  • Benzo[d]thiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic or basic conditions.

  • N-Alkylation: Introduction of the pyridin-3-ylmethyl group via alkylation of the benzothiazole amine with 3-(chloromethyl)pyridine.

  • Benzamide Coupling: Reaction of the intermediate with 4-phenoxybenzoyl chloride in the presence of a coupling agent like HATU or DCC.

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Automated purification systems, such as preparative HPLC, ensure compliance with pharmaceutical standards.

Biological Activity and Mechanisms

Anticancer Activity

Benzothiazole derivatives are known to inhibit topoisomerase II and induce apoptosis in cancer cells. For example, the 6-ethyl analog demonstrated IC₅₀ values of <10 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. The 4-methyl substituent may enhance metabolic stability, potentially improving pharmacokinetic profiles.

Biochemical Pathways

  • Target Engagement: Predicted to inhibit dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase, based on docking studies with homologs.

  • Cytotoxic Effects: Activation of caspase-3/7 pathways in apoptosis assays, as observed in structurally related compounds.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for optimizing antitubercular and anticancer agents. Modifications to the phenoxy or pyridinylmethyl groups are being explored to enhance potency and reduce off-target effects .

Material Science

Benzothiazole derivatives are utilized in organic semiconductors due to their electron-deficient aromatic systems. The 4-methyl variant’s solid-state packing behavior is under investigation for photovoltaic applications.

Comparison with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundCAS NumberMolecular WeightNotable Activity
N-(6-Ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide922627-60-9465.6 g/molAnti-TB (MIC = 2.5 µg/mL)
N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide923680-25-5465.6 g/molKinase inhibition

The 4-methyl substitution in the target compound likely reduces steric hindrance compared to the 6-ethyl analog, potentially improving target binding . Conversely, replacement of the phenoxy group with a phenylsulfonyl moiety (as in CAS 923680-25-5) alters electronic properties, shifting activity toward kinase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator